1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with trifluoromethoxy and trifluoromethylthio substituents is synthesized through electrophilic aromatic substitution reactions.
Attachment of the Propanone Group: The propanone moiety is introduced via Friedel-Crafts acylation, using appropriate acylating agents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, helping to elucidate enzyme mechanisms and protein interactions.
Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other compounds containing similar functional groups:
1-(4-(Trifluoromethoxy)phenyl)propan-1-one: Lacks the trifluoromethylthio group, resulting in different chemical reactivity and biological activity.
1-(5-(Trifluoromethylthio)phenyl)propan-1-one: Lacks the trifluoromethoxy group, affecting its overall properties and applications.
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties not found in other similar compounds.
Properties
Molecular Formula |
C11H8F6O2S |
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Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2S/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
IOCFUWJXYJPEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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